3-Methoxyisoquinolin-5-ylboronic acid 3-Methoxyisoquinolin-5-ylboronic acid
Brand Name: Vulcanchem
CAS No.: 2096337-30-1
VCID: VC2722787
InChI: InChI=1S/C10H10BNO3/c1-15-10-5-8-7(6-12-10)3-2-4-9(8)11(13)14/h2-6,13-14H,1H3
SMILES: B(C1=C2C=C(N=CC2=CC=C1)OC)(O)O
Molecular Formula: C10H10BNO3
Molecular Weight: 203 g/mol

3-Methoxyisoquinolin-5-ylboronic acid

CAS No.: 2096337-30-1

Cat. No.: VC2722787

Molecular Formula: C10H10BNO3

Molecular Weight: 203 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxyisoquinolin-5-ylboronic acid - 2096337-30-1

Specification

CAS No. 2096337-30-1
Molecular Formula C10H10BNO3
Molecular Weight 203 g/mol
IUPAC Name (3-methoxyisoquinolin-5-yl)boronic acid
Standard InChI InChI=1S/C10H10BNO3/c1-15-10-5-8-7(6-12-10)3-2-4-9(8)11(13)14/h2-6,13-14H,1H3
Standard InChI Key VTDNRNDXZFEULW-UHFFFAOYSA-N
SMILES B(C1=C2C=C(N=CC2=CC=C1)OC)(O)O
Canonical SMILES B(C1=C2C=C(N=CC2=CC=C1)OC)(O)O

Introduction

3-Methoxyisoquinolin-5-ylboronic acid is an organoboron compound that features a unique structural combination of an isoquinoline moiety and a boronic acid functional group. This compound is particularly notable for its applications in organic synthesis, especially in cross-coupling reactions where it serves as a key intermediate for forming carbon-carbon bonds. The chemical structure of this compound can be represented by the formula C₁₀H₁₀BNO₃, with a methoxy group positioned at the 3-position of the isoquinoline ring .

Functional Groups

The compound contains an alkoxy group (methoxy) and a boronic acid group, which are crucial for its reactivity in various chemical reactions .

Synthesis Methods

The synthesis of 3-Methoxyisoquinolin-5-ylboronic acid typically involves boronation processes. One common method includes heating a mixture of isoquinoline derivatives with boron reagents in the presence of a palladium catalyst under an inert atmosphere. Techniques like microwave irradiation can enhance yields and reduce reaction times significantly.

Applications in Organic Synthesis

This compound is widely used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it acts as a key intermediate for forming carbon-carbon bonds. The conditions for these reactions, including temperature, solvent choice, and catalyst type, are critical for optimizing yields.

Hazards and Safety

3-Methoxyisoquinolin-5-ylboronic acid is classified as a substance that can cause respiratory tract irritation (H335), skin corrosion/irritation (H315), and serious eye damage/eye irritation (H319) . Proper handling and safety precautions are necessary when working with this compound.

Data Table

PropertyValue
Molecular FormulaC₁₀H₁₀BNO₃
Molecular Weight203 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point422.9 ± 48.0 °C at 760 mmHg
CAS Number2096337-30-1
Purity>95%

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